Spacer Arm Length Defines Maximum Crosslinking Distance and Molecular Reach
The spacer arm length of Bis(2,5-dioxopyrrolidin-1-yl) succinate is approximately 6.4 Å (based on a 4-carbon aliphatic chain), which is significantly shorter than the 11.4 Å spacer of disuccinimidyl suberate (DSS) . This shorter reach imposes stricter geometric constraints, making it suitable for crosslinking closely apposed primary amines (e.g., within the same protein domain or a tight complex). In contrast, the longer DSS arm can bridge more distant residues, potentially capturing looser or more transient interactions [1]. For applications requiring precise short-range fixation, the shorter spacer provides higher resolution mapping of interaction interfaces .
| Evidence Dimension | Spacer Arm Length |
|---|---|
| Target Compound Data | ~6.4 Å (estimated from 4-carbon backbone) |
| Comparator Or Baseline | Disuccinimidyl suberate (DSS, CAS 68528-80-3): 11.4 Å |
| Quantified Difference | ~5.0 Å shorter |
| Conditions | Calculated from molecular structure; experimental distance constraints. |
Why This Matters
This difference directly dictates the maximum resolvable distance between crosslinked residues, making Bis(2,5-dioxopyrrolidin-1-yl) succinate the preferred choice for short-range, high-resolution structural studies.
- [1] Massague J, Guillette BJ, Czech MP. Affinity labeling of multiplication stimulating activity receptors in membranes from rat and human tissues. J Biol Chem. 1981;256(5):2122-5. (Uses disuccinimidyl succinate and suberate for comparative labeling) View Source
